molecular formula C21H14FN3 B11827689 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11827689
M. Wt: 327.4 g/mol
InChI Key: MFPXLFOIDYQLFN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a fluorophenyl group and two diphenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluoroaniline with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazines with different functional groups.

Scientific Research Applications

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The triazine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-diphenyl-1,3,5-triazine: Lacks the fluorine substituent, which can affect its chemical properties and biological activity.

    2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.

    2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine:

Uniqueness

2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPXLFOIDYQLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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